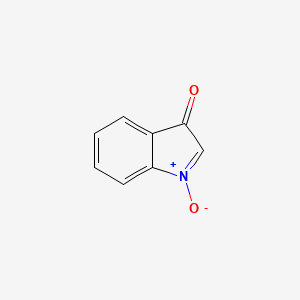

Isatogen

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5814-98-2 |

|---|---|

Fórmula molecular |

C8H5NO2 |

Peso molecular |

147.13 g/mol |

Nombre IUPAC |

1-oxidoindol-1-ium-3-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H |

Clave InChI |

PVRXVYYSSLVFEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

Otros números CAS |

5814-98-2 |

Sinónimos |

3H-indol-3-one-1-oxide isatogen |

Origen del producto |

United States |

Synthetic Methodologies for Isatogen and Its Analogues

Photochemical Cyclization Pathways for Isatogen Formation

Photochemical reactions, initiated by the absorption of light, offer a distinct route to construct cyclic molecules. In the context of this compound synthesis, photochemical cyclization pathways have been explored, utilizing specific precursors that undergo intramolecular cyclization upon irradiation.

Photoinduced Cycloaddition of o-Nitrophenyl-1,3-butadiynes

One photochemical approach to synthesize this compound derivatives involves the photoinduced cycloaddition of o-nitrophenyl-1,3-butadiynes. This method provides a simple, clean, and efficient route to this compound derivatives in a short reaction time. koreascience.kr The reaction can be conducted in various solvents, including dry n-hexane, methylene (B1212753) chloride, ethanol, methanol, acetonitrile, and acetonitrile/water mixtures, without the need for a base like pyridine. koreascience.kr

The photoreaction is noted for its speed and efficiency, yielding this compound derivatives in high conversions. For instance, o-nitrophenyl-1,3-butadiynes can be quantitatively converted to this compound derivatives. koreascience.kr The reaction proceeds even under daylight, as the starting materials absorb light of long wavelengths. koreascience.kr Kinetic studies suggest a first-order reaction with respect to the starting materials, and the formation of this compound derivatives is independent of solvent polarity, potentially indicating a radical mechanism involving one oxygen atom of the nitro group. koreascience.kr

Photocyclization of Aryl Polyenes and Related Derivatives

Photocyclization reactions of aryl polyenes have also been investigated for the synthesis of isatogens and this compound-like compounds. Irradiation of 1-o-nitrophenyl-4-phenyl-1,3-butadiene, 1,4-di-o-nitrophenyl-1,3-butadiene, 1-o-nitrophenyl-6-phenyl-1,3,5-hexatriene, and 1,6-di-o-nitrophenyl-1,3,5-hexatriene have been shown to yield the corresponding 2-substituted isatogens. cdnsciencepub.com In contrast, the related m- and p-nitrophenyl polyenes were found to be inert under the same irradiation conditions. cdnsciencepub.com

An this compound-like compound with a six-membered ring, 2-phenyl-3-oxo-benzo[d,e]quinoline-N-oxide, was synthesized by irradiating 1-[1′-(8′-nitronaphthyl)]-2-phenylacetylene. cdnsciencepub.com Another this compound-like compound, a seven-membered ring system, 6-phenyl-7-oxo-dibenzo[b,d]azepine-N-oxide, was prepared by heating 1-[2-(2′-nitrobiphenyl)]-2-phenylacetylene. cdnsciencepub.com

Metal-Catalyzed Cycloisomerization Strategies

Metal catalysis provides powerful tools for constructing complex molecular architectures under mild conditions with high efficiency and selectivity. lucp.netclockss.org Metal-catalyzed cycloisomerization strategies have proven particularly effective for synthesizing isatogens and related heterocycles, often involving the intramolecular redox process of o-(alkynyl)nitrobenzenes. lucp.netresearchgate.netnih.gov

Palladium-Catalyzed Nitroalkyne Cycloisomerization

Palladium catalysts have been reported to efficiently promote the cycloisomerization of nitroalkynes to isatogens. clockss.org Catalysts such as PdCl₂(PPh₃)₂ and PdCl₂(MeCN)₂ have been utilized for this transformation. clockss.org The palladium-catalyzed reaction has been employed as a key step in the synthesis of natural products. clockss.org

The proposed mechanism for the catalytic cycloisomerization of nitroalkynes involves an internal redox reaction. clockss.org Initially, the electrophilically activated triple bond undergoes intramolecular nucleophilic attack by an oxygen atom from the nitro group, which can occur in either a 6-endo or 5-exo manner. clockss.org Subsequent N-O bond cleavage leads to the formation of a metal α-oxo carbenoid complex. clockss.org Nucleophilic attack on the carbenoid carbon by the nitroso oxygen atom, followed by elimination of the catalyst, yields anthranil, while nucleophilic attack by either the nitrogen or oxygen atom of the nitroso group can lead to an ylide intermediate, from which elimination of the metal catalyst furnishes this compound. clockss.org

Gold-Catalyzed Cyclization of o-(Alkynyl)nitrobenzenes

Gold catalysis has emerged as a prominent method for the cyclization of o-(alkynyl)nitrobenzenes, providing an efficient synthesis of isatogens and anthranils. lucp.netresearchgate.net AuBr₃ has been shown to catalyze the cyclization of o-(arylalkynyl)nitrobenzenes, producing the corresponding isatogens in good to high yields, often alongside smaller amounts of anthranils. researchgate.netresearchgate.net Conversely, anthranils are obtained selectively when the reaction is carried out using o-(alkylalkynyl)nitrobenzenes. researchgate.netresearchgate.net

The mechanism suggested for the gold-catalyzed cycloisomerization of o-nitroalkynes involves the addition of the oxygen atom from the nitro group in a 6-endo-dig fashion as a pivotal step in the intramolecular redox process. lucp.net The coordination of the alkyne triple bond to AuBr₃ increases its electrophilicity, setting the stage for nucleophilic attack by the nitro group's oxygen. lucp.net This results in the formation of an intermediate auric ate complex. lucp.net Density functional theory (DFT) calculations support that the α-oxo gold carbenes resulting from the 6-endo-dig addition are thermodynamically stable. nih.gov

Gold-catalyzed cycloisomerization of nitroalkynes has been successfully integrated into one-pot protocols for the synthesis of more complex scaffolds, such as pseudoindoxyl derivatives. researchgate.net

Copper-Promoted Cyclization Routes

Copper has also been utilized to promote cyclization reactions relevant to this compound synthesis. A copper-promoted cyclization of 2-nitrophenyl iodoacetylenes offers a direct route to a range of 2-iodoisatogens. nih.govwhiterose.ac.uk These 2-iodoisatogens serve as valuable intermediates for further functionalization, including conversion to isatins and other heterocyclic products through elaboration of the C-I bond. nih.govwhiterose.ac.uk

Studies on copper-promoted cyclization of 2-nitrophenyl iodoacetylenes have shown that copper salts can promote the reaction, although sometimes in lower yields compared to other methods. whiterose.ac.uk The efficiency of the cyclization can be influenced by substituents on the substrate, with some requiring stoichiometric amounts of the copper salt. whiterose.ac.uk

Table 1: Selected Synthetic Methods for this compound and Analogues

| Method | Substrate Class | Catalyst/Conditions | Product Type | Key Features |

| Photoinduced Cycloaddition | o-Nitrophenyl-1,3-butadiynes | hν, Various Solvents | This compound derivatives | Simple, efficient, fast, solvent-independent kinetics. koreascience.kr |

| Photocyclization | Aryl Polyenes (o-nitro substituted) | hν | Isatogens, this compound-like | Forms 2-substituted isatogens; m- and p-isomers are inert. cdnsciencepub.com |

| Palladium-Catalyzed Cycloisomerization | Nitroalkynes | PdCl₂(PPh₃)₂, PdCl₂(MeCN)₂ | Isatogens | Efficient, used in natural product synthesis, involves α-oxo carbenoid. clockss.org |

| Gold-Catalyzed Cyclization | o-(Alkynyl)nitrobenzenes | AuBr₃ | Isatogens, Anthranils | Yields depend on alkyne substituent (aryl vs. alkyl), involves auric ate complex. researchgate.netresearchgate.net |

| Copper-Promoted Cyclization | 2-Nitrophenyl iodoacetylenes | Cu-salts | 2-Iodoisatogens | Direct route to functionalized isatogens, useful intermediates. nih.govwhiterose.ac.uk |

Nucleophilic Additions and Cross-Coupling Reactions

Nucleophilic addition and cross-coupling reactions provide versatile routes to introduce diverse substituents onto the this compound nucleus, allowing for the synthesis of a wide range of analogues.

Regioselective Cross-Coupling of Isatogens with Boronic Acids

A regioselective transition-metal-free cross-coupling reaction between isatogens and boronic acids has been developed for the synthesis of 2,2-disubstituted indolin-3-one derivatives. acs.orgresearchgate.netacs.org This method proceeds via a 1,4-metalate shift of a boron "ate" complex. acs.orgacs.orgcolab.ws The reaction exhibits excellent regioselectivity, good functional group tolerance, and a broad substrate scope, making it a practical approach for accessing valuable indolin-3-one structures. acs.orgresearchgate.netacs.org It is applicable to various isatogens, as well as aryl, alkenyl, alkyl boronic acids, and alkynyl trifluoroborate salts. researchgate.net

Indium(III) Chloride-Mediated Addition of Indoles to the this compound Nucleus

Indium(III) chloride (InCl₃) can mediate the addition of indoles to the this compound nucleus. Indium(III) chloride is a white, flaky solid that acts as a Lewis acid catalyst in organic synthesis. wikipedia.org It is a water-soluble crystalline indium source. americanelements.comamericanelements.com This methodology allows for the construction of new carbon-carbon bonds, incorporating the indole (B1671886) framework onto the this compound scaffold. While the specific details regarding yields and reaction conditions for this particular transformation were not extensively detailed in the provided snippets, Indium(III) chloride is known to catalyze various organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions. wikipedia.org

Metal-Free Aryl and Alkyl Cross-Coupling Reactions

Metal-free aryl and alkyl cross-coupling reactions of 2-iodoisatogens have been developed. whiterose.ac.ukwhiterose.ac.uk This strategy provides a divergent synthetic route to the this compound molecular group. whiterose.ac.ukwhiterose.ac.uk These reactions offer an alternative to traditional metal-catalyzed methods, potentially reducing costs and environmental impact. The development of these metal-free methods highlights the potential for achieving cross-coupling without the need for transition metal catalysts.

Directed Functionalization and Skeletal Reorganization

Directed functionalization and skeletal reorganization strategies enable precise modification of the this compound structure and the creation of novel fused ring systems.

Rhodium(III)-Catalyzed C7-Alkylation Directed by N-Oxide

A rhodium(III)-catalyzed C7-alkylation of isatogens (indolin-3-one N-oxides) with malonic acid diazoesters has been developed. acs.orgacs.org This strategy utilizes the oxygen anion on the N-oxide group of isatogens as a directing group to achieve regioselective C7-H bond cleavage. acs.org This method successfully synthesizes a series of C7-alkylated isatogens with moderate to good yields (48–86%). acs.org The N-oxide group serves a dual role as a directing group and can be easily deoxidized after the reaction. acs.org Rhodium(III) catalysts are known to be effective in directed C-H functionalization reactions. researchgate.net

Table 1: Rh(III)-Catalyzed C7-Alkylation of Isatogens

| Reactant (this compound) | Alkylating Agent (Malonic Acid Diazoester) | Catalyst | Yield (%) | Regioselectivity |

| This compound N-oxide | Malonic acid diazoester derivatives | Rh(III) catalyst | 48-86 | C7-selective |

Note: Specific examples of substituted this compound N-oxides and malonic acid diazoesters were not available in the provided snippets to populate a more detailed table.

[3+2]-Cycloaddition and Skeletal Reorganization in Benzoxazolo-indol-3-one Synthesis

The construction of a tetracyclic benzoxazolo-indol-3-one scaffold has been achieved through the [3+2]-cycloaddition of isatogens with arynes. orcid.orgacs.orgx-mol.netbohrium.comacs.org This reaction involves an initially formed benzisoxazolo-indol-3-one intermediate which undergoes a skeletal reorganization. acs.orgbohrium.com This reorganization occurs through a 1,3-sigmatropic shift/retro-Mannich reaction sequence, resulting in the net formation of one C–N and two C–O bonds. acs.orgbohrium.com This method provides a direct access to novel scaffolds and is described as mild, atom-economical, and versatile. bohrium.com The synthetic utility of the resulting benzoxazolo-indol-3-ones has been explored through Lewis acid-catalyzed allylation reactions, leading to oxazepino-indolones with promising photophysical properties. acs.orgbohrium.com

Derivatization Strategies for this compound Scaffold Diversification

Derivatization strategies for the this compound scaffold are crucial for exploring the chemical space around this core structure and developing analogues with potentially varied properties. These methods often involve functionalizing specific positions on the this compound nucleus or utilizing isatogens as versatile intermediates in broader synthetic routes.

Synthesis of 2-Iodoisatogens as Versatile Precursors

2-Iodoisatogens have emerged as valuable intermediates for the late-stage elaboration of this compound derivatives. A direct route to a range of 2-iodoisatogens is achieved through a copper-promoted cyclization of 2-nitrophenyl iodoacetylenes. figshare.comacs.orgwhiterose.ac.uknih.gov This method provides access to compounds where the carbon-iodine bond can be further functionalized. figshare.comacs.org

These 2-iodoisatogens serve as useful intermediates for generating isatins and other heterocyclic products through subsequent displacement of the iodide. acs.org For instance, 2-iodothis compound 2b can be prepared in excellent yield using optimized copper-promoted cyclization conditions. acs.org The cyclization of isomeric 4-methylthis compound 2c and the formation of the 6-Cl derivative 2d may require stoichiometric quantities of the copper salt. acs.org The chemistry of 2-haloisatogens, including 2-bromothis compound which can be isolated in high yield in certain palladium-catalyzed reactions, was previously unexplored, highlighting the significance of developing general synthesis conditions for these intermediates. acs.org

Formation of 3-Imino-2-(pyrrol-2-yl) this compound Derivatives

The synthesis of 3-imino-2-(pyrrol-2-yl) this compound derivatives represents a method for introducing a pyrrole (B145914) moiety at the 2-position of the this compound scaffold, a substitution pattern not widely reported for isatogens and their 3-imino derivatives. tandfonline.comresearchgate.netfigshare.comtandfonline.com An unexpected synthesis of novel 3-imino-2-(pyrrol-2-yl) this compound derivatives was observed during attempted amide couplings. tandfonline.comresearchgate.netfigshare.comtandfonline.com This occurred when (E)- or (Z)-3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)acrylic acids were reacted with p-phenylenediamines in the presence of uronium-based coupling reagents. tandfonline.comresearchgate.netfigshare.comtandfonline.com

Specifically, the reaction of (Z)-5 with p-phenylenediamine (B122844) (PPD) 9 using HATU resulted in the formation of the analogous 3-imino-2-(pyrrol-2-yl) this compound 11. tandfonline.com While compound 11 was found to be unstable, undergoing degradation in air, it could be rapidly and quantitatively hydrolyzed under mild acidic conditions (e.g., 1 M HCl in THF) to yield the parent ketone 12, which is a 2-(pyrrol-2-yl) this compound. tandfonline.com This unexpected reaction provides a facile access route to this specific class of this compound derivatives. tandfonline.comresearchgate.netfigshare.comtandfonline.com

Development of Isatogenols as Reactive Intermediates

The concept of isatogenols as reactive intermediates is related to the broader exploration of late-stage derivatization approaches to isatogens. One strategy involves preparing 2-substituted indolone N-oxides (isatogens) through substitution reactions with aryl- and alkyl-organometallic reagents. whiterose.ac.ukresearchgate.net This approach allows for the incorporation of a range of substituents at a late stage of the synthesis. whiterose.ac.uk

Further reactivity can occur at the nitrone moiety of these compounds. whiterose.ac.uk Nitrones are versatile reagents known for undergoing various transformations, including [3+2]-dipolar cycloaddition reactions to form isoxazolines and isoxazolidines. researchgate.net While the term "isatogenols" specifically isn't detailed in the provided search results as a distinct class of isolable reactive intermediates, the research highlights the reactivity of the this compound core, particularly the nitrone functionality, in generating intermediates that undergo subsequent reactions, such as intramolecular dipolar cycloaddition to yield angularly fused tricyclic heterocycles. whiterose.ac.uk The use of isatogens as substrates in one-pot [3 + 2]-cycloaddition reactions with olefins, followed by ruthenium-catalyzed N-O bond cleavage of the intermediate isoxazolidine (B1194047), has been reported as a method for synthesizing 2,2-disubstituted pseudoindoxyls. researchgate.net This demonstrates the role of intermediates formed from isatogens in facilitating the synthesis of diverse heterocyclic structures.

Physicochemical and Electronic Structure Investigations of Isatogen

Crystallographic Studies and Molecular Geometry Determination

X-ray Crystallography of Isatogen Derivatives

X-ray crystallography has been successfully applied to determine the structures of several this compound derivatives. Studies have reported the crystal structures of compounds such as 2-phenylthis compound (B154749) and 2-(2-pyridyl)this compound. psu.edursc.org More recent studies have also utilized X-ray crystallography to confirm the structures of novel this compound derivatives and related compounds, including those with spirooxindole skeletons and C7-alkylated isatogens. beilstein-journals.orgthieme-connect.comacs.org The crystal structures provide detailed information about the solid-state arrangement and molecular conformation.

Analysis of Dihedral Angles and Inter-ring Distances

Analysis of dihedral angles and inter-ring distances from crystallographic data reveals important information about the flexibility and interactions within this compound molecules. In 2-phenylthis compound, the this compound ring and the phenyl ring are found to be nearly co-planar. psu.edursc.org In contrast, 2-(2-pyridyl)this compound exhibits a significant dihedral angle of 45.5° between the this compound ring and the 2-pyridyl ring. psu.edursc.org This difference in co-planarity highlights the influence of substituents on the molecular conformation. Non-bonded separation distances observed in these structures suggest the presence of strong dipolar associations, particularly involving the N-O bonds of the this compound core. psu.edursc.org Further crystallographic studies on other derivatives, such as 2-(pyrimidin-2-yl)this compound, 2-methoxycarbonylthis compound, and 2-(1-ethyl-benzimidazol-2-yl)this compound, have shown varying dihedral angles between the this compound ring and the 2-substituent plane, ranging from 15° to 48°. rsc.orgresearchgate.net

Here is a table summarizing some dihedral angles observed in this compound derivatives:

| Compound | Dihedral Angle (this compound Ring to Substituent Plane) | Citation |

| 2-phenylthis compound | Almost fully co-planar | psu.edursc.org |

| 2-(2-pyridyl)this compound | 45.5° | psu.edursc.org |

| 2-(pyrimidin-2-yl)this compound | 43° | rsc.orgresearchgate.net |

| 2-methoxycarbonylthis compound | 15° | rsc.orgresearchgate.net |

| 2-(1-ethyl-benzimidazol-2-yl)this compound | 48° | rsc.orgresearchgate.net |

Computational Chemistry and Electronic Structure Calculations

Computational chemistry methods are widely used to complement experimental studies and provide deeper insights into the electronic structure and reactivity of molecules like this compound.

MNDO Calculations of Electron Densities and Charges

MNDO (Modified Neglect of Diatomic Overlap) is a semi-empirical quantum chemistry method used for calculating molecular electronic structure. wikipedia.org MNDO calculations performed using the experimental geometries of this compound derivatives like 2-phenylthis compound and 2-(2-pyridyl)this compound have revealed important information about electron distribution. These calculations indicate a high electron density at the C(2) position and at the nitrone oxygen atom O(1) in the this compound ring. psu.edursc.orgrsc.orgrsc.org This suggests these positions are potential sites for electrophilic attack or involvement in dipolar cycloaddition reactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity. ossila.comyoutube.comlibretexts.orgimperial.ac.uk The HOMO is typically associated with electron-donating ability, while the LUMO is associated with electron-accepting ability. ossila.comlibretexts.org Theoretical studies on isatogens have utilized HOMO/LUMO analysis to understand their reaction pathways. psu.edursc.org For instance, inspection of the LUMO energies and coefficients in isatogens shows a significantly larger coefficient at the C(2) atom compared to C(3). psu.edu This observation correctly predicts the site of nucleophilic attack at C(2), despite C(3) carrying a larger positive charge according to some calculations. psu.edu The energies of the LUMO and HOMO orbitals have also been used to understand the regioselectivity of reactions between isatogens and dipolarophiles. rsc.org The interaction between the HOMO of the this compound and the LUMO of the dipolarophile is often the dominant factor in determining the regiochemistry of cycloaddition reactions. psu.edu

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a widely used computational method that provides a balance of accuracy and computational cost for studying electronic structure and reaction mechanisms. sumitomo-chem.co.jp DFT calculations have been applied to investigate the mechanisms and selectivity of various reactions involving isatogens. For example, DFT studies have been used to understand the regioselectivity dependence of substituents in gold-catalyzed cycloisomerization reactions of o-nitroarylalkynes, which can lead to the formation of isatogens. frontiersin.orgresearchgate.net These calculations have helped elucidate the preferred reaction pathways and the energies associated with different intermediates and transition states. frontiersin.orgresearchgate.net DFT has also been employed to study cycloaddition reactions of this compound derivatives, providing insights into the factors controlling regio- and stereoselectivity. acs.orgresearchgate.netrsc.orgmdpi.com For instance, DFT calculations have revealed that hydrogen bonding can play a key role in controlling the selectivity of cycloaddition reactions involving isatogenols and acrylates. acs.org Furthermore, DFT studies have been used to investigate the mechanisms of reactions where isatogens are formed or react to produce other heterocyclic compounds, such as indolin-3-one derivatives. researchgate.netrsc.orgresearchgate.netpku.edu.cn These computational approaches help in understanding the transition states, energy barriers, and the influence of catalysts or substituents on the reaction outcome. rsc.orgpku.edu.cnnsf.gov

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques provide essential data for confirming the structures of synthesized this compound compounds and for probing the mechanisms by which they undergo transformation. By analyzing the interaction of electromagnetic radiation with the atomic nuclei or unpaired electrons within the this compound molecule and its related species, researchers can gain insights into bonding, electron distribution, and the presence of short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Effects (e.g., 13C and 15N NMR Chemical Shift Analysis)

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the local chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and ¹⁵N libretexts.orgjchps.comresearchgate.netrsc.org. Chemical shifts, which are the resonance frequencies of nuclei relative to a standard, are influenced by the surrounding electron density and the presence of nearby electronegative atoms or functional groups libretexts.orgoregonstate.edulibretexts.org. Spin-spin coupling patterns provide information about the connectivity of atoms libretexts.org.

For isatogens, both ¹³C and ¹⁵N NMR spectroscopy have been employed to elucidate their structures and investigate electronic effects rsc.orgrsc.orgpsu.edunih.govrsc.org. Studies have reported ¹³C NMR spectra for various this compound derivatives, providing characteristic chemical shift values for the carbon atoms within the this compound core and attached substituents psu.edursc.org. While a direct correlation between calculated total valence electron densities and ¹³C chemical shift values was not always apparent in early studies, the shifts provide valuable structural confirmation psu.edursc.org.

The application of ¹⁵N NMR spectroscopy to isatogens has provided further insights into their electronic structure rsc.orgrsc.orgnih.govarkat-usa.org. Natural abundance ¹⁵N NMR spectra of isatogens have been reported, offering characteristic chemical shifts for the nitrogen atom (N(1)) in the this compound ring rsc.orgrsc.org. A notable finding is the negative correlation observed between the ¹⁵N chemical shifts of the N(1) atom and the ¹³C chemical shifts of the C(3) atom in a series of isatogens rsc.orgrsc.org. This correlation provides evidence for the highly polarizable nature of the five-membered ring system in isatogens rsc.orgrsc.org. The significant difference in ¹⁵N NMR chemical shifts between nitrones and their isomers has also been highlighted as a potential tool for distinguishing regioisomers in related systems nih.gov.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and study species that contain unpaired electrons, such as free radicals mdpi.comlibretexts.org. This method is highly sensitive and can be used to identify and characterize short-lived radical intermediates formed during chemical reactions mdpi.comlibretexts.orgscielo.org.mx.

ESR spectroscopy has been applied to study free radicals generated from this compound derivatives rsc.org. Research has shown that free radicals can be obtained from substituted isatogens when dissolved in hydrocarbons and in alkaline media, often generated thermally rsc.org. These studies indicate that the radicals originate from the abstraction of a hydrogen atom from the solvent rsc.org. The structure of the resulting radicals can vary depending on the medium; in hydrocarbons, the radicals tend to exhibit an enolic structure with a relatively long lifetime, while in alkaline media, the ketonic form appears more likely rsc.org. Interestingly, no evidence for a "keto-enol" equilibrium in either medium was found via ESR rsc.org.

The use of spin traps can be crucial in ESR studies to convert short-lived paramagnetic species into longer-living radicals that are more readily detectable mdpi.comscielo.org.mx. Isotopic marking can also aid in the identification of radical species by simplifying or altering the hyperfine structure patterns in the ESR spectrum mdpi.comscielo.org.mx. While the provided information specifically mentions the application of ESR to study radicals from isatogens generated thermally, ESR is a general technique applicable to detecting radical intermediates in various reaction mechanisms involving isatogens, such as those potentially proceeding via radical pathways researchgate.net.

Reaction Mechanisms and Mechanistic Pathways of Isatogen Chemistry

Ambiguous Chemical Properties and Reactive Sites

The chemical behavior of isatogens is characterized by a unique and somewhat ambiguous electronic structure, which gives rise to multiple reactive sites. The isatogen moiety contains a highly polarizable five-membered ring. rsc.org X-ray crystallography and molecular orbital calculations have provided significant insight into its properties.

Studies on 2-phenylthis compound (B154749) and its analogues reveal a high electron density at the C(2) position and the nitrone oxygen atom, O(1). rsc.orgrsc.org This would suggest a nucleophilic character at C(2). However, the reactivity of isatogens often involves electrophilic behavior at this same carbon. This dual character arises from the contribution of various resonance structures and the polarizable nature of the N-O bond. The molecular electrostatic potential (MEP), a descriptor for understanding sites for electrophilic and nucleophilic attack, is crucial for predicting reactivity. globalresearchonline.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity in reactions such as those with dipolarophiles. rsc.org

Key reactive sites in the this compound scaffold can be summarized as:

C(2) Carbon: Despite calculations showing high electron density, this position is susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions and the nature of the reacting species. It is a site of significant interest in addition and cycloaddition reactions. rsc.orgrsc.org

Nitrone Moiety (O(1)-N(1)=C(2)): This functional group acts as a 1,3-dipole, making it a prime candidate for dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org

C(3) Carbonyl Group: The ketone at the C(3) position behaves as a typical electrophilic center, susceptible to attack by nucleophiles, similar to the reactions seen in isatin (B1672199) chemistry. nih.gov

The N-O Bond: This bond is relatively weak and can be cleaved under certain conditions, such as in redox-neutral pathways, leading to rearrangements and the formation of new heterocyclic systems. acs.org

The planarity of the this compound ring system is influenced by the substituent at the C(2) position. For instance, in 2-phenylthis compound, the phenyl and this compound rings are nearly co-planar, whereas in 2-(2-pyridyl)this compound, there is a significant dihedral angle of 45.5° between the two rings. rsc.org This geometry, in turn, influences the molecule's electronic properties and reactivity.

| Compound | Dihedral Angle between this compound and C(2)-Substituent | Reference |

| 2-phenylthis compound | Nearly co-planar | rsc.org |

| 2-(2-pyridyl)this compound | 45.5° | rsc.org |

| 2-(pyrimidin-2-yl)this compound | 43° | rsc.org |

| 2-methoxycarbonylthis compound | 15° | rsc.org |

| 2-(1-ethyl-benzimidazol-2-yl)this compound | 48° | rsc.org |

Nucleophilic Attack and Addition Mechanisms at C(2)

The C(2) atom of the this compound ring system is a key center for reactivity. While electron density calculations indicate a negative charge at C(2), it can act as an electrophilic center, undergoing nucleophilic attack. rsc.org This reactivity is fundamental to many transformations of the this compound core.

In a general sense, nucleophilic substitution reactions occur when a nucleophile, an electron-rich species, attacks an electrophilic carbon atom. researchgate.netuky.edu In the context of isatogens, the reaction often proceeds as a nucleophilic addition to the C=N double bond of the nitrone functionality. The mechanism typically involves the attack of a nucleophile on the C(2) carbon, leading to the formation of a tetrahedral intermediate. This process changes the hybridization of the C(2) carbon from sp² to sp³. libretexts.org

For example, the reaction of in-situ generated isatogens can lead to the formation of spiro-pseudoindoxyls. Mechanistic proposals suggest that after the initial formation of the this compound, a resonance form places a positive charge on the C(2) carbon, inviting nucleophilic attack. In one proposed cascade, the lone pair of electrons on the nitrone oxygen atom initiates a nucleophilic attack from another part of the molecule onto the C(2) position, leading to spirocyclization. acs.org This intramolecular nucleophilic attack is a powerful strategy for constructing complex polycyclic skeletons. science.gov

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C(2) carbon of the this compound ring. Simultaneously, the π-bond of the C=N moiety breaks, with the electrons moving to the nitrogen atom. libretexts.org

Protonation: The resulting negatively charged intermediate is neutralized by an acid source in the medium to yield the final addition product. libretexts.org

This reactivity pattern is crucial for the synthesis of various derivatives, where the this compound acts as a precursor to more complex heterocyclic structures.

Dipolar Cycloaddition Mechanisms (e.g., [3+2] cycloadditions with alkenes and alkynes)

One of the most characteristic reactions of isatogens is their participation in 1,3-dipolar cycloadditions. wikipedia.org The embedded nitrone functionality within the this compound structure acts as a 1,3-dipole, readily reacting with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org This reaction, often referred to as a Huisgen cycloaddition, is a concerted, pericyclic process that proceeds via a [4π+2π] electron transition state, leading to the stereospecific formation of isoxazolidine (B1194047) derivatives. wikipedia.orgorganic-chemistry.org

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the HOMO of one component and the LUMO of the other determines the outcome.

With electron-rich alkenes: The reaction is typically controlled by the HOMO(alkene)-LUMO(nitrone) interaction. wikipedia.org

With electron-poor alkenes: The dominant interaction is HOMO(nitrone)-LUMO(alkene). wikipedia.org

Isatogens can undergo [3+2] cycloadditions with a variety of unsaturated partners:

Alkenes: The reaction of isatogens with alkenes yields isoxazolidine-fused pseudoindoxyls. This transformation can be part of a one-pot synthesis, for instance, in the creation of 2,2-disubstituted pseudoindoxyls. acs.org Photochemical [2+2] cycloadditions represent another class of reactions for alkenes, though they proceed via a different mechanism. nih.gov

Alkynes: Cycloaddition with alkynes leads to the formation of isoxazoline-fused systems. libretexts.org These reactions are valuable for creating complex heterocyclic scaffolds. The "click" chemistry paradigm, popularized for the copper(I)-catalyzed reaction of azides and alkynes, shares mechanistic principles with these cycloadditions. libretexts.orgnih.gov

Allenes: Allenes can also serve as dipolarophiles in [3+2] cycloadditions, offering a route to functionalized cyclopentenes and other complex bicyclic structures through metal-catalyzed processes. nih.govorganic-chemistry.org

Bicyclobutanes (BCBs): In a Lewis acid-catalyzed process, isatogens can undergo a 1,3-dipolar cycloaddition with BCBs, resulting in a (3+3) annulation to form tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov

These cycloaddition reactions are synthetically powerful, allowing for the rapid construction of molecular complexity from relatively simple starting materials. researchgate.netnih.gov

| Dipolarophile | Reaction Type | Product Type | Catalyst/Conditions | Reference |

| Alkenes | [3+2] Cycloaddition | Isoxazolidine-fused pseudoindoxyls | Thermal or Ru-catalyzed | wikipedia.orgacs.org |

| Alkynes | [3+2] Cycloaddition | Isoxazoline-fused systems | Thermal | libretexts.org |

| Bicyclobutanes | 1,3-Dipolar Cycloaddition | Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes | Lewis Acid | nih.gov |

| Allenes | [3+2] Cycloaddition | Bicyclic systems | Metal-catalyzed | nih.gov |

Redox-Neutral Cleavage and Rearrangement Pathways

A key example is the ruthenium-catalyzed redox-neutral N–O bond cleavage of isoxazolidines, which are formed in situ from the [3+2] cycloaddition of isatogens with olefins. acs.org This one-pot sequence provides a direct method for synthesizing 2,2-disubstituted pseudoindoxyls. The process involves an oxygen atom transfer reaction onto the olefin. acs.org

These pathways highlight the latent reactivity of the N-O bond in isatogens, which can be selectively activated by transition metal catalysts to trigger skeletal rearrangements, providing access to diverse molecular architectures.

Investigation of Radical Intermediates and Formation Mechanisms

While many reactions of isatogens are explained by ionic or pericyclic mechanisms, the involvement of radical intermediates has also been considered in certain transformations. A radical is a chemical species that contains an unpaired electron, making it highly reactive. libretexts.orgresearchgate.net These intermediates are typically formed through the homolytic cleavage of a covalent bond, a process that can be initiated by heat, light, or a radical initiator. researchgate.netnih.gov

The formation of radical intermediates in chemical reactions often proceeds through three distinct phases:

Initiation: The initial generation of radicals from a non-radical species. researchgate.net

Propagation: A series of steps where a radical reacts with a stable molecule to form a new radical, allowing a chain reaction to continue. researchgate.net

Termination: The destruction of radicals, typically by the combination of two radical species. researchgate.net

In the context of this compound chemistry, radical pathways could be initiated by the cleavage of the relatively weak N-O bond. While direct evidence for radical intermediates in many standard this compound reactions is scarce, their potential involvement is considered in complex, multi-step transformations, particularly those conducted under thermal or photochemical conditions or involving certain transition metals known to engage in single-electron transfer (SET) processes.

For instance, the synthesis of C2-spiropseudoindoxyls from o-alkynylnitroarenes, which can proceed via an this compound intermediate, involves complex redox cascades. acs.org While the proposed mechanism is primarily ionic, the involvement of metal-nitrene species or other transient, high-energy intermediates could have radical character. The study of radical reactions has gained significant traction, as they often enable unique reactivity patterns not accessible through conventional ionic pathways. nih.gov Further mechanistic investigations, potentially using radical trapping experiments or computational studies, are needed to definitively establish the role of radical intermediates in the broader scope of this compound chemistry.

Stereoelectronic Effects Governing Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation, stability, and reactivity, play a crucial role in directing the outcomes of this compound reactions. wikipedia.orgpharmacy180.com These effects are not merely a combination of steric and electronic factors but are specific, geometry-dependent orbital interactions. wikipedia.orgmsu.ru

In the this compound ring system, a strong stereoelectronic effect has been identified that arises from the centers of highest electron density, namely the nitrone oxygen O(1) and, in certain derivatives, heteroatoms on the C(2)-substituent. rsc.org For example, in 2-(2-pyridyl)this compound and 2-(1-ethyl-benzimidazol-2-yl)this compound, the arrangement of the nitrogen atoms in the two ring systems is transoid, a preference that is maintained despite potential steric hindrance. rsc.orgrsc.org This preferred conformation is a result of minimizing electrostatic repulsion and optimizing orbital interactions.

These stereoelectronic interactions govern reactivity and selectivity in several ways:

Conformational Control: They dictate the most stable ground-state conformation of the this compound derivative, which in turn influences the trajectory of attack for incoming reagents. pharmacy180.com

Transition State Stabilization: For a reaction to proceed efficiently, the orbitals involved must achieve proper alignment in the transition state. pharmacy180.comimperial.ac.uk Stereoelectronic effects stabilize specific transition state geometries, thereby favoring one reaction pathway or stereochemical outcome over another. For instance, in 1,3-dipolar cycloadditions, the relative orientation of the dipole and dipolarophile is controlled by these effects, influencing the regioselectivity and stereoselectivity of the product. wikipedia.org

Hyperconjugation: Interactions such as negative hyperconjugation (donation from a lone pair into an adjacent antibonding orbital, e.g., n → σ*) are fundamental stereoelectronic effects that stabilize certain arrangements. rsc.org In isatogens, the polarizable five-membered ring features multiple lone pairs and π-systems, creating a rich environment for such stabilizing interactions. rsc.org

The interplay of these effects is critical for understanding the regioselectivity observed in cycloaddition reactions and the specific rearrangement pathways that isatogens undergo. rsc.org

Applications in Advanced Chemical Synthesis Research

Isatogen as a Scaffold for Complex Heterocyclic Architectures

The inherent reactivity of the this compound ring system makes it an ideal starting point for the synthesis of diverse and complex heterocyclic frameworks. Chemists leverage its structure to forge new bonds and assemble polycyclic systems that are otherwise difficult to access.

Isatogens are established as valuable precursors for the synthesis of indolone and oxindole (B195798) derivatives, which are prominent motifs in medicinal chemistry and natural products. Research has demonstrated that a copper-promoted cyclization of o-nitrophenyl iodoacetylenes can produce 2-iodoisatogens. These compounds are effective intermediates that can be converted into novel isatins and, subsequently, 3-acylidene oxindoles whiterose.ac.uk. This pathway highlights a divergent strategy for accessing the medicinally relevant this compound molecular family whiterose.ac.uk.

Furthermore, this compound derivatives bearing a hydroxyl group at the C3-position, known as isatogenols, have been developed as precursors for creating fully substituted indolines. researchgate.netnih.govfigshare.com These isatogenols can be prepared through substitution reactions with various organometallic reagents, showcasing a new strategy for preparing these useful N-oxide intermediates researchgate.net. The oxindole core, accessible from this compound, is a key structural feature in many bioactive compounds and natural products nih.gov.

The strategic importance of isatogens is underscored by their application in the total synthesis of complex natural alkaloids. Methods for the addition of indoles to the this compound nucleus, such as an Indium(III) chloride-mediated reaction, have been developed, providing a direct route to the synthesis of 13-deoxy-Isatisine A acs.org. The total synthesis of (+)-isatisine A has been accomplished through various strategies, including those that construct the indole (B1671886) branch and the fused tetracyclic framework as key steps, demonstrating the utility of building blocks that can lead to this complex architecture nih.govnih.govorganic-chemistry.org.

While direct synthesis of the Lundurine alkaloids from an this compound starting material is not explicitly detailed, the synthesis of these complex indole alkaloids, which feature a unique cyclopropa[b]indole core, presents significant synthetic challenges. nih.govnih.gov The development of methodologies for constructing complex indole-based frameworks, such as those derived from this compound chemistry, is crucial for tackling such targets researchgate.net. The ability to construct quaternary carbon stereocenters, a feature of the Lundurines, is a key challenge that novel synthetic methods involving versatile scaffolds aim to solve nih.gov.

Development of Novel Reaction Methodologies

The unique reactivity of the this compound ring has spurred the development of new synthetic methods, expanding the toolkit available to organic chemists for creating complex molecules.

This compound chemistry has been instrumental in creating methodologies for accessing polyfused and highly functionalized heterocyclic systems. Isatogenols, for instance, undergo highly regio- and stereoselective [3+2] cycloaddition reactions with various olefins. nih.govfigshare.com This method provides a straightforward entry into polyfused heterocyclic structures containing multiple consecutive stereocenters nih.govfigshare.com.

Moreover, transition-metal-catalyzed cascade reactions involving the formation of an this compound intermediate have emerged as a powerful tool. acs.orgacs.org These cascades can be used to construct complex C2-spiropseudoindoxyl motifs, which are pentacyclic systems found in numerous indole alkaloids acs.org. The design and execution of such cascade reactions, which form multiple bonds in a single operation, represent a significant advance in synthetic efficiency for building complex molecular architectures nih.govresearchgate.net.

By providing access to novel molecular scaffolds and reaction pathways, this compound chemistry plays a role in the broader goal of expanding the accessible chemical space for synthetic exploration. nih.govnih.gov Chemical space, the vast collection of all possible molecules, is largely unexplored, and developing methods to access new areas is a key goal in drug discovery and materials science youtube.com.

Divergent synthetic strategies that begin with a common this compound precursor allow for the creation of a wide array of structurally diverse molecules whiterose.ac.uk. This expansion of molecular diversity is crucial for exploring structure-activity relationships and discovering new bioactive compounds nih.gov. The development of novel reaction methodologies based on this compound reactivity enables chemists to generate innovative molecular frameworks that are not accessible through traditional methods, thereby pushing the boundaries of synthetic possibility nih.govresearchgate.net.

Exploration of this compound Reactivity in New Chemical Transformations

Ongoing research continues to uncover new facets of this compound reactivity, leading to the development of novel and unexpected chemical transformations. One of the most significant discoveries has been an unprecedented mode of reactivity where isatogens can be transformed into pseudoindoxyls, a privileged class of molecules whiterose.ac.uk. This discovery opened up new avenues for the application of isatogens in synthesis.

Future Research Directions and Unexplored Avenues in Isatogen Chemistry

Development of Green and Sustainable Synthetic Approaches

The historical synthesis of isatogens, often relying on classical methods, is increasingly being re-evaluated through the lens of green chemistry. The drive to minimize hazardous waste, reduce energy consumption, and utilize renewable resources is paramount. Future research will heavily focus on creating more sustainable pathways to these valuable heterocyclic compounds.

Green synthetic protocols aim to develop sustainable processes for producing chemicals and materials. nih.gov These methods are considered sustainable technologies because they offer significant advantages over traditional synthetic routes, such as reduced reaction times, higher yields, and purer products. researchgate.net Key principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are being integrated into the synthesis of complex molecules. youtube.com

One promising area is the use of microwave-assisted organic synthesis. This technique can drastically shorten reaction times, boost product yields, and often leads to cleaner reaction profiles, thereby reducing the need for extensive purification. researchgate.net Another key strategy involves the replacement of conventional volatile organic solvents with greener alternatives like ionic liquids, or even performing reactions in aqueous media or under solvent-free conditions. youtube.comelsevier.com The application of these principles, which have been successful in the synthesis of related heterocyclic systems like oxadiazole and Schiff bases of isatin (B1672199), offers a clear roadmap for the future of isatogen synthesis. nih.govresearchgate.net

The following table summarizes potential green synthetic strategies applicable to this compound synthesis:

| Green Chemistry Approach | Principle | Potential Application in this compound Synthesis | Anticipated Benefits |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Accelerating cyclization reactions to form the this compound core. | Reduced reaction times, higher yields, fewer byproducts. researchgate.net |

| Use of Green Solvents | Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol, or ionic liquids in substitution and condensation reactions. elsevier.com | Reduced environmental impact and improved process safety. youtube.com |

| Catalysis | Catalytic Reagents | Employing reusable solid acid or base catalysts for cyclization and derivatization steps. | Increased atom economy, catalyst recyclability, and waste reduction. youtube.com |

| Renewable Feedstocks | Use of Renewable Feedstocks | Developing synthetic routes starting from bio-based anilines or other precursors derived from biomass. youtube.com | Reduced reliance on fossil fuels and enhanced sustainability. youtube.com |

Computational Design and Prediction of Novel this compound Reactivity

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating discovery. First-principles quantum chemical methods and semi-empirical methodologies are increasingly used to investigate material properties and reactivity, elucidating reaction mechanisms and the impact of environmental factors. purdue.edu In the context of this compound chemistry, computational modeling is set to become an indispensable tool for predicting reactivity and designing novel molecular architectures with desired properties.

Quantum mechanical techniques like Density Functional Theory (DFT) can be used to model the electronic structure of isatogens, providing insights into their frontier molecular orbitals and predicting sites of electrophilic or nucleophilic attack. purdue.edu This predictive power allows researchers to move beyond trial-and-error experimentation, enabling them to prescreen potential reactants and reaction conditions. mit.edu For instance, computational models can predict which substrates are likely to react successfully in photocatalyzed reactions, a rapidly growing area of synthesis. mit.edu

Furthermore, advanced computational methods can explore complex reaction landscapes to uncover previously unknown pathways and intermediates. nih.gov Techniques such as Free Energy Perturbation (FEP) offer a rigorous, physics-based approach to accurately calculate the free energy changes resulting from specific mutations or substitutions on a molecule, which is invaluable for designing derivatives with enhanced stability or affinity for a biological target. youtube.com This predictive capability can guide the synthesis of new this compound derivatives with tailored electronic and steric properties, opening doors to new applications.

| Computational Method | Objective | Application to this compound Chemistry | Expected Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting Reactivity | Modeling frontier orbital energies to identify reactive sites on the this compound scaffold. | Rational design of reactions; prediction of regioselectivity. purdue.edu |

| Ab Initio Molecular Dynamics | Exploring Reaction Mechanisms | Simulating reaction trajectories to identify transition states and intermediates. | Discovery of unconventional reaction pathways and transient species. nih.gov |

| Free Energy Perturbation (FEP) | Designing Derivatives | Calculating the impact of substituents on stability and binding affinity. | In-silico design of isatogens with optimized properties for specific applications. youtube.com |

| Machine Learning Models | Screening Substrates | Developing algorithms to predict reaction outcomes based on existing experimental data. | High-throughput virtual screening of reactants, accelerating the discovery of new reactions. mit.edu |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a significant technological leap in modern chemistry. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater reproducibility. researchgate.net Its integration with automated systems, often guided by machine learning algorithms, is revolutionizing the synthesis of complex molecules, including pharmaceuticals. nih.govresearchgate.net

For this compound chemistry, adopting flow technology could overcome many challenges associated with batch synthesis, particularly for highly exothermic or fast reactions. europa.eu The rapid heat dissipation in flow reactors prevents the formation of hot spots, which can lead to runaway reactions or the formation of undesirable byproducts. europa.eu This enhanced safety profile is especially relevant for reactions involving energetic intermediates that can be a feature of nitroarene chemistry.

Automated flow synthesis platforms can perform multistep sequences without manual intervention, significantly shortening the time required for discovery and optimization. nih.govbeilstein-journals.org These systems can be programmed to explore a wide range of reaction conditions, rapidly identifying the optimal parameters for a given transformation. mit.edu The combination of computer-aided synthesis planning with automated flow reactors creates a powerful workflow where a computer can propose a synthetic route and an automated system can execute it, accelerating the path to novel this compound derivatives. mit.edu

Exploration of Unconventional Reaction Pathways and Intermediates

While the core reactivity of isatogens is relatively well-understood, there remains significant scope for discovering novel transformations and unexpected reaction pathways. Future research will likely delve into the more subtle aspects of this compound reactivity, exploring transformations that challenge conventional mechanistic assumptions.

One avenue of exploration is the late-stage derivatization of the this compound core. Developing methods to introduce functional groups at a late stage in the synthesis provides a more efficient and flexible approach to creating molecular diversity compared to incorporating these groups early on. Research has already shown that the nitrone moiety within the this compound structure can participate in intramolecular dipolar cycloadditions, providing access to complex, fused heterocyclic systems.

Furthermore, the study of reactions at unconventional centers, such as bimolecular nucleophilic substitution (S_N2) at a nitrogen atom, reveals the potential for previously uncharacterized reactivity channels. nih.gov Ab initio classical trajectory simulations can be employed to investigate these high-energy pathways and identify novel products. nih.gov For isatogens, this could involve exploring reactions that lead to ring-opening, ring-expansion, or the formation of unusual spirocyclic structures. acs.org The application of techniques like imposed activation, where geometrical constraints are used to guide the exploration of reaction pathways, can systematically uncover new mechanisms and products without prior knowledge, offering a transformative tool for screening chemical reactivity. nih.gov

Q & A

Q. How do crystallographic defects in this compound influence its electrochemical stability in energy storage applications?

- Methodological Answer : Use TEM to map defect density and correlate with cyclic voltammetry performance (e.g., capacity retention over 500 cycles) .

- Advanced Tools : Synchrotron X-ray tomography for 3D defect visualization.

Reproducibility and Ethical Considerations

Q. What minimal dataset criteria ensure reproducibility of this compound studies across labs?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.